molecular formula C18H17N5O3 B11163879 methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-phenylalaninate

methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-phenylalaninate

Cat. No.: B11163879
M. Wt: 351.4 g/mol
InChI Key: GBPWRJFQYIPTAV-INIZCTEOSA-N
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Description

METHYL 3-PHENYL-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-PHENYL-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an aromatic nitrile with sodium azide under acidic conditions.

    Amidation: The tetrazole derivative is then reacted with an appropriate amine to form the formamido group.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-PHENYL-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

METHYL 3-PHENYL-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 3-PHENYL-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The tetrazole ring can also interact with metal ions, which can be useful in catalysis and materials science.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-PHENYL-2-{[3-(1H-1,2,3,4-TRIAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE: Similar structure but with a triazole ring instead of a tetrazole ring.

    METHYL 3-PHENYL-2-{[3-(1H-1,2,3,4-IMIDAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE: Contains an imidazole ring instead of a tetrazole ring.

Uniqueness

The presence of the tetrazole ring in METHYL 3-PHENYL-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE provides unique properties such as increased stability and the ability to form strong interactions with metal ions. This makes it particularly useful in applications requiring robust and stable compounds.

Properties

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

methyl (2S)-3-phenyl-2-[[3-(tetrazol-1-yl)benzoyl]amino]propanoate

InChI

InChI=1S/C18H17N5O3/c1-26-18(25)16(10-13-6-3-2-4-7-13)20-17(24)14-8-5-9-15(11-14)23-12-19-21-22-23/h2-9,11-12,16H,10H2,1H3,(H,20,24)/t16-/m0/s1

InChI Key

GBPWRJFQYIPTAV-INIZCTEOSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

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